Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate
Description
Introduction to Methyl 2-(3-((3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)methyl)Piperidine-1-Carbonyl)Benzoate
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC conventions, with its structure derived from three primary components: a methyl benzoate group, a piperidine ring, and a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl substituent. The molecular formula is C₁₈H₁₈N₄O₃ , corresponding to a molecular weight of 342.36 g/mol .
The nomenclature follows a hierarchical approach:
- Methyl benzoate forms the ester backbone, with substitution at the 2-position.
- Piperidine-1-carbonyl indicates a carbonyl group attached to the nitrogen atom of the piperidine ring.
- 3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl) specifies the oxadiazole ring substituted at position 3 with a pyrazine group and linked via a methylene bridge to the piperidine core.
This naming convention highlights the compound’s modular architecture, which combines aromatic, heterocyclic, and aliphatic elements. The structural complexity is further evident in its InChIKey identifier, which encodes stereochemical and connectivity details critical for database retrieval and computational modeling.
Structural Significance in Heterocyclic Chemistry
The compound’s design exemplifies strategic hybridization of pharmacophoric motifs:
- Piperidine Core : A six-membered nitrogen-containing ring widely utilized in pharmaceuticals for its conformational flexibility and ability to enhance bioavailability. Piperidine derivatives often serve as neuromodulators or enzyme inhibitors.
- 1,2,4-Oxadiazol-5-yl Group : A nitrogen-oxygen heterocycle valued for its metabolic stability and hydrogen-bonding capacity. The 1,2,4-oxadiazole ring enhances binding affinity to biological targets such as kinases or G-protein-coupled receptors.
- Pyrazin-2-yl Substituent : A diazine ring contributing π-π stacking interactions and electronic effects. Pyrazine derivatives frequently exhibit antimicrobial or antitumor activity.
The fusion of these elements creates a molecule with three-dimensional complexity , enabling simultaneous interaction with multiple binding pockets. For instance, the oxadiazole’s electronegative atoms may anchor the compound to polar residues, while the piperidine’s chair conformation facilitates hydrophobic interactions.
Historical Context of Piperidine-Oxadiazole Hybrid Scaffolds
The development of piperidine-oxadiazole hybrids emerged from two parallel trends in medicinal chemistry:
- Piperidine Derivatives : Historically, piperidine alkaloids like coniine and piperine inspired early drug discovery efforts. Modern applications include antipsychotics (e.g., risperidone) and analgesics, leveraging piperidine’s adaptability to mimic bioactive conformations.
- 1,2,4-Oxadiazole Scaffolds : First synthesized in the mid-20th century, oxadiazoles gained prominence as bioisosteres for ester and amide groups. Their metabolic resistance and synthetic versatility made them staples in antimicrobial and anti-inflammatory drug design.
The integration of these motifs into hybrid structures began in the 2010s, driven by the need for multifunctional agents against complex diseases. For example, patents from 2015–2020 disclose piperidine-oxadiazole hybrids targeting neurodegenerative disorders and antibiotic resistance. This compound represents an advanced iteration of this approach, optimizing steric and electronic complementarity for enhanced target engagement.
Table 1: Key Structural Features and Historical Milestones
| Feature | Role in Design | Historical Milestone |
|---|---|---|
| Piperidine ring | Conformational flexibility | 19th-century isolation from alkaloids |
| 1,2,4-Oxadiazole | Metabolic stability | 1950s synthesis as ester bioisosteres |
| Pyrazine substitution | Electronic modulation | 2000s antimicrobial applications |
Properties
IUPAC Name |
methyl 2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-21(28)16-7-3-2-6-15(16)20(27)26-10-4-5-14(13-26)11-18-24-19(25-30-18)17-12-22-8-9-23-17/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNKXBEMWYEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that integrates a piperidine moiety with a benzoate and oxadiazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole and pyrazine rings are known to enhance biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and pyrazine derivatives often inhibit key enzymes involved in cellular processes.
- Antimicrobial Properties : The presence of the pyrazine moiety has been associated with enhanced antimicrobial activity against various pathogens.
Antimicrobial Activity
Research indicates that compounds related to Methyl 2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar oxadiazole derivatives against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound have cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown to inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis and disrupting cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of related compounds. The results indicated that compounds featuring the oxadiazole ring demonstrated inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum, a common fungal pathogen. Notably, one derivative showed an EC50 value significantly lower than the control drug quinoxyfen, indicating superior antifungal activity .
Case Study 2: Anticancer Properties
In a study evaluating the anticancer potential of piperidine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling molecules involved in tumor growth.
Research Findings Summary Table
Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs, as identified in patent literature (e.g., EP 1 808 168 B1), share the 1,2,4-oxadiazole-piperidine scaffold but differ in substituents and peripheral heterocycles. Critical variations include:
- Heterocyclic substituents : Pyrazine (target compound) vs. pyridine or pyrimidine (analogs).
- Linker groups : Carbonyl-benzoate ester (target) vs. methoxy or amine linkages (analogs).
- Substituent positions : Piperidine substitution patterns (e.g., methyl vs. pentylcyclohexyl groups).
Key Observations :
Pyrazine vs.
Ester vs. Ether/Amino Linkers: The methyl benzoate group may increase metabolic lability compared to methoxy or amine linkers, which are more resistant to hydrolysis .
Lipophilicity : Bulky substituents like pentylcyclohexyl in analogs could improve membrane permeability but reduce aqueous solubility .
Research Findings and Implications
- Structural Characterization : Programs like SHELX are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
